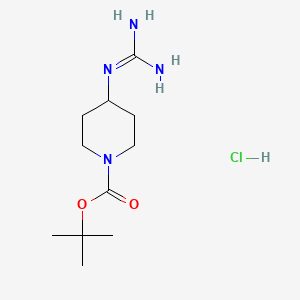

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H23ClN4O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride” consists of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.78 . It has 18 heavy atoms, 0 aromatic heavy atoms, and a fraction Csp3 of 0.82 . It has 5 rotatable bonds, 3 H-bond acceptors, and 3 H-bond donors . Its molar refractivity is 77.46, and its topological polar surface area (TPSA) is 91.44 Ų . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.08 cm/s . Its Log Po/w (iLOGP) is 0.0 . Its water solubility Log S (ESOL) is -2.06, and its solubility is 2.44 mg/ml or 0.00876 mol/l .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Analysis

Graphical Synthetic Routes of Vandetanib : Vandetanib's synthesis, involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, highlights the commercial value and improved yield through various chemical reactions, demonstrating the chemical's role in industrial pharmaceutical production (W. Mi, 2015).

Environmental Impact and Biodegradation

Review of the Environmental Behavior and Fate of Methyl tert‐butyl Ether : Analysis of MTBE, a related compound, in environmental contexts shows its high solubility in water and low sorption to subsurface solids, which parallels considerations for the environmental behavior of similar compounds. Despite its resistance to biodegradation in groundwater, advancements in bioremediation techniques may offer insights for handling tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (P. Squillace et al., 1997).

Biocatalyst Inhibition and Microbial Interaction

Understanding Biocatalyst Inhibition by Carboxylic Acids : This study on the impact of carboxylic acids on microbes like E. coli and S. cerevisiae may offer comparative insights into the effects of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride on microbial processes, highlighting the balance between microbial inhibition and production efficiency in biotechnological applications (L. Jarboe et al., 2013).

Chemical Properties and Potential Applications

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs : The review covers natural metabolites containing tert-butyl groups, their biological activities, and applications in cosmetics, agronomy, and pharmaceuticals, providing a broader context for understanding the chemical nature and potential applications of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (V. Dembitsky, 2006).

Antioxidant Applications

Practical Use of Natural Antioxidants in Meat Products in the U.S. : While focusing on natural antioxidants, this review indirectly highlights the ongoing research and application of chemical antioxidants, including tert-butyl-based compounds, in food preservation and the trend towards natural alternatives. It provides context for the use of synthetic antioxidants in food and potential health implications (Natalie J. Oswell et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(diaminomethylideneamino)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZASXQVPHIDOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671949 |

Source

|

| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride | |

CAS RN |

885049-08-1 |

Source

|

| Record name | tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)